[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol
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Overview
Description
[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol: is a compound that features both an imidazole ring and a trifluoromethyl group. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the trifluoromethyl group is known for its electron-withdrawing properties. This combination of functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(trifluoromethyl)-1H-imidazol-2-yl]methanol typically involves the introduction of the trifluoromethyl group into an imidazole precursor. One common method is the reaction of 2-chloromethylimidazole with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [1-(trifluoromethyl)-1H-imidazol-2-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding imidazole derivative with a reduced trifluoromethyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of trifluoromethyl-imidazole carboxylic acid.
Reduction: Formation of trifluoromethyl-imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, [1-(trifluoromethyl)-1H-imidazol-2-yl]methanol is studied for its potential as a bioactive molecule. The trifluoromethyl group can enhance the metabolic stability and bioavailability of the compound, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. The imidazole ring is a common motif in many pharmaceuticals, and the addition of a trifluoromethyl group can modulate the biological activity of the compound.
Industry: In the industrial sector, the compound is used in the development of agrochemicals and materials science. Its unique properties can improve the performance of products in these fields.
Mechanism of Action
The mechanism of action of [1-(trifluoromethyl)-1H-imidazol-2-yl]methanol involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, while the trifluoromethyl group can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(trifluoromethyl)-1H-imidazole: Lacks the hydroxyl group but retains the trifluoromethyl and imidazole functionalities.
2-(trifluoromethyl)-1H-imidazole: Similar structure but with the trifluoromethyl group at a different position.
1-(trifluoromethyl)-2-methyl-1H-imidazole: Contains an additional methyl group, which can influence its chemical and biological properties.
Uniqueness: The presence of both the trifluoromethyl group and the hydroxyl group in [1-(trifluoromethyl)-1H-imidazol-2-yl]methanol imparts unique properties that are not found in the similar compounds listed above. The hydroxyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s versatility in various applications.
Properties
CAS No. |
2169259-41-8 |
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Molecular Formula |
C5H5F3N2O |
Molecular Weight |
166.1 |
Purity |
95 |
Origin of Product |
United States |
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